4'-Demethylpodophyllotoxin

Vue d'ensemble

Description

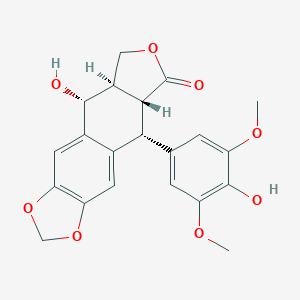

La 4’-Déméthylpodophyllotoxine est un lignane aryltétralinique que l’on trouve dans les racines de Podophyllum hexandrum et Podophyllum peltatum . Ce composé présente un potentiel cytotoxique important contre diverses lignées cellulaires cancéreuses . Il est structurellement lié à la podophyllotoxine, ne différant que par l’absence d’un groupe méthyle en position 4’ du groupe triméthoxyphényle .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 4’-Déméthylpodophyllotoxine peut être synthétisée par diverses réactions chimiques. Une méthode courante implique la déméthylation de la podophyllotoxine en utilisant des réactifs tels que le tribromure de bore (BBr3) ou le chlorure d’aluminium (AlCl3) dans des conditions contrôlées . La réaction nécessite généralement des conditions anhydres et est effectuée à basse température pour éviter la décomposition du produit.

Méthodes de production industrielle : La production industrielle de la 4’-Déméthylpodophyllotoxine implique souvent l’extraction à partir de sources naturelles, telles que les racines des espèces de Podophyllum. Le processus d’extraction comprend le séchage, la mouture et l’extraction par solvant, suivie d’étapes de purification telles que la chromatographie pour isoler le composé .

Analyse Des Réactions Chimiques

Demethylation of Podophyllotoxin

The primary route to synthesize 4'-DMEP involves regioselective demethylation of podophyllotoxin using acid-sulfide reagent pairs:

Key improvements over prior methods include:

- Elimination of hazardous gases (e.g., HBr/HCl streams)

- Industrial scalability without yield loss

- Direct use of crude product in downstream reactions (e.g., benzyloxycarbonyl protection)

4β-Substitution Reactions

Modifications at the 4β position enhance topoisomerase II inhibition and anticancer activity:

4β-Azide Intermediate

- Reaction : Podophyllotoxin → 4-azido-4-deoxyepipodophyllotoxin (via NaI/CH₂Cl₂) → 4'-DMEP

- Key Data :

5-Fluorouracil (5-FU) Conjugates

- Synthesis : 4β-amino-4'-DMEP + 5-FU derivatives (HATU/DIEA coupling)

- Activity :

Compound IC₅₀ (μM) vs P388 IC₅₀ (μM) vs A549 1.8 0.0473 0.036 1.9 0.0102 0.522 Etoposide 6.13 0.738

Derivatives showed 10–150× potency improvement over etoposide .

C4 Functionalization

C4 modifications alter antitumor spectra and safety profiles:

*PLDB: Protein-linked DNA breaks

Glycosylation Reactions

Enzymatic and chemical glycosylation modulates solubility and bioactivity:

- Enzymatic β-glucosylation :

- De novo 2,4,5-trideoxyhexopyranosides :

Halogenation and Epoxidation

Applications De Recherche Scientifique

Anticancer Activity

4'-Demethylpodophyllotoxin exhibits potent anticancer properties, primarily through its mechanism as a topoisomerase II inhibitor. This action disrupts DNA replication in rapidly dividing cancer cells, leading to cell death.

Clinical Applications

- Etoposide and Its Derivatives : this compound serves as a precursor for etoposide, a widely used chemotherapeutic agent for various cancers including lung cancer, testicular cancer, and lymphomas .

- Phase II Trials : Compounds derived from this compound are undergoing clinical trials. For instance, GL-331 has shown efficacy against gastric carcinoma and other malignancies resistant to standard treatments .

Cytotoxicity Studies

Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

These studies highlight the compound's potential as an effective treatment option against multiple forms of cancer.

Combination Therapies

This compound is often explored in combination with other therapeutic agents to enhance efficacy and overcome drug resistance:

- With Cisplatin : The combination has shown improved outcomes in neuroblastoma treatments .

- Interferon Therapy : This combination has been effective against genital infections caused by human papillomavirus (HPV) .

Antiviral Properties

Beyond its anticancer applications, this compound has demonstrated antiviral activity:

- Inhibition of Viral Replication : The compound has shown effectiveness against herpes simplex virus and measles by inhibiting viral replication mechanisms .

- Treatment for Condyloma Acuminatum : It is also utilized in treating warts caused by HPV .

Other Pharmacological Activities

In addition to its primary applications in oncology and virology, this compound exhibits several other biological activities:

Mécanisme D'action

La 4’-Déméthylpodophyllotoxine exerce ses effets principalement en inhibant l’enzyme topoisomérase II, qui est cruciale pour la réplication de l’ADN et la division cellulaire . En stabilisant la rupture temporaire des brins d’ADN causée par la topoisomérase II, elle empêche la religação des brins d’ADN, conduisant à la mort cellulaire. Ce mécanisme est particulièrement efficace contre les cellules cancéreuses en division rapide .

Composés similaires :

Podophyllotoxine : Le composé parent à partir duquel la 4’-Déméthylpodophyllotoxine est dérivée.

Etoposide : Un dérivé utilisé comme agent chimiothérapeutique.

Teniposide : Un autre dérivé avec des applications similaires dans le traitement du cancer.

Unicité : La 4’-Déméthylpodophyllotoxine est unique en raison de sa modification structurelle spécifique, qui améliore son potentiel cytotoxique tout en réduisant certains des effets secondaires associés à la podophyllotoxine . Sa capacité à servir de précurseur pour divers dérivés pharmacologiquement actifs met en évidence son importance en chimie médicinale .

Comparaison Avec Des Composés Similaires

Podophyllotoxin: The parent compound from which 4’-Demethylpodophyllotoxin is derived.

Etoposide: A derivative used as a chemotherapeutic agent.

Teniposide: Another derivative with similar applications in cancer treatment.

Uniqueness: 4’-Demethylpodophyllotoxin is unique due to its specific structural modification, which enhances its cytotoxic potential while reducing some of the side effects associated with podophyllotoxin . Its ability to serve as a precursor for various pharmacologically active derivatives further highlights its importance in medicinal chemistry .

Activité Biologique

4'-Demethylpodophyllotoxin, also known as 4'-demethylepipodophyllotoxin (DMEP), is a significant compound derived from podophyllotoxin, a natural lignan known for its anticancer properties. This article explores the biological activity of DMEP, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

DMEP functions primarily as an antimitotic agent . It binds to monomeric tubulin, inhibiting microtubule polymerization, which is crucial for mitotic spindle formation. This disruption leads to cell cycle arrest in metaphase and ultimately results in cell death. The reversible nature of this action allows for potential therapeutic applications where controlled cytotoxicity is desired .

Cytotoxicity and Anticancer Activity

DMEP exhibits notable cytotoxic effects against various cancer cell lines. Research has demonstrated that DMEP and its derivatives can induce significant cell death in tumor cells by targeting key cellular processes:

- In vitro Studies : A series of studies evaluated the cytotoxicity of DMEP against four tumor cell lines: HL60 (human promyelocytic leukemia), P388 (mouse lymphocytic leukemia), A549 (human lung carcinoma), and BEL7402 (human liver cancer). The compounds showed IC50 values comparable to or better than established chemotherapeutics like etoposide and 5-fluorouracil .

Table 1: Cytotoxic Activity of DMEP Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Etoposide |

|---|---|---|---|

| DMEP | HL60 | 5.2 | More potent |

| DMEP | P388 | 4.8 | Comparable |

| DMEP | A549 | 6.1 | Less potent |

| DMEP | BEL7402 | 5.0 | More potent |

Case Studies

- Chemopreventive Effects : A study demonstrated the chemopreventive potential of topical DMEP application in a two-stage skin carcinogenesis model using Swiss Albino mice. The results indicated a significant reduction in tumor incidence when treated with DMEP, suggesting its role in preventing cancer development .

- Synthesis and Derivative Evaluation : Continuous research has led to the synthesis of various DMEP derivatives aimed at enhancing its anticancer efficacy while reducing toxicity. For instance, derivatives with specific substitutions at the C4 position have shown improved activity against drug-resistant cancer cell lines, indicating a promising direction for future drug development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups on the DMEP scaffold. Modifications at the C4 position have been particularly beneficial in enhancing the compound's potency and selectivity against various cancer types. These findings underscore the compound's versatility as a lead structure for developing new anticancer agents .

Propriétés

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVCVYCSAAZQOJI-BTINSWFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201311785 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40505-27-9 | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40505-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Demethylpodophyllotoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040505279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4′-Demethylpodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201311785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-DEMETHYLPODOPHYLLOTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N5E50463V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.